Cas no 103222-12-4 (3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-)

3-Quinolinecarboxylic acid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, is a fluorinated quinoline derivative with a cyclopropyl substituent at the N-1 position and an aminoethylamino side chain at the 7-position. This structural configuration imparts potential antibacterial properties, particularly against Gram-negative and Gram-positive bacteria, due to its mechanism of action as a DNA gyrase and topoisomerase IV inhibitor. The presence of the cyclopropyl group enhances stability and bioavailability, while the fluorine atom at the 6-position improves potency. The aminoethylamino side chain may contribute to enhanced cellular uptake and target binding. This compound is of interest in pharmaceutical research for developing novel antimicrobial agents.
3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- structure
103222-12-4 structure
Product Name:3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-
CAS No:103222-12-4
MF:C15H16FN3O3
MW:305.304246902466
CID:175555
PubChem ID:63000
Update Time:2025-05-21

3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-
    • 7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ethylenediamide Compound)
    • 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
    • 7-Aea-ciprofloxcin
    • Ciprofloxacin-7-ethylenediamine
    • Desethylen-Ciprofloxacin
    • Desethylene ciprofloxacin
    • M1-Ciprofloxacin
    • Enrofloxacin EP Impurity G
    • Ciprofloxacin EP IMpurity C
    • 1-Cyclopropyl-4-oxo-6-fluoro-7-(2-aminoethylamino)-1,4-dihydro-3-quinolinecarboxylic acid
    • 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[(2-aminoethyl)amino]-3-quinolinecarboxylic acid
    • 1-Cyclopropyl-4-oxo-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid
    • 1-Cyclopropyl-4-oxo-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydro-3-quinolinecarboxylic acid
    • BAY-R-3964
    • NS00133235
    • DTXSID80145701
    • PD061131
    • SCHEMBL3975715
    • Y7A089AJ9Y
    • UNII-Y7A089AJ9Y
    • 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid
    • 7-[(2-AMINOETHYL)AMINO]-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID
    • CIPROFLOXACIN METABOLITE 1
    • Desethyleneciprofloxacin
    • Q27294345
    • CHEMBL1086529
    • 103222-12-4
    • Desethylene-ciprofloxacin
    • 7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Ethylenediamine Compound)
    • 7-((2-Aminoethyl)amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • 3-Quinolinecarboxylic acid, 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-
    • CIPROFLOXACIN IMPURITY C [EP IMPURITY]
    • ENROFLOXACIN FOR VETERINARY USE IMPURITY G [EP IMPURITY]
    • ENROFLOXACIN IMPURITY G
    • 7-Ethylenediamine ciprofloxacin
    • DTXCID1068192
    • STL483383
    • ENROFLOXACIN FOR VETERINARY USE IMPURITY G (EP IMPURITY)
    • CIPROFLOXACIN IMPURITY C (EP IMPURITY)
    • Inchi: 1S/C15H16FN3O3/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,18H,1-4,17H2,(H,21,22)
    • InChI Key: ZYLULTURYPAERI-UHFFFAOYSA-N
    • SMILES: FC1=CC2C(C(C(=O)O)=CN(C=2C=C1NCCN)C1CC1)=O

Computed Properties

  • Exact Mass: 305.11800
  • Monoisotopic Mass: 305.11757
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.5
  • Topological Polar Surface Area: 95.7

Experimental Properties

  • Density: 1.541
  • Boiling Point: 550.2°Cat760mmHg
  • Flash Point: 286.5°C
  • Refractive Index: 1.71
  • PSA: 74.57000
  • LogP: 1.17920

3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- Security Information

3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- Pricemore >>

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Additional information on 3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-

3-Quinolinecarboxylic Acid, 7-[(2-Aminoethyl)amino]-1-Cyclopropyl-6-Fluoro-1,4-Dihydro-4-Oxo

The compound with CAS No. 103222-12-4, known as 3-quinolinecarboxylic acid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline family of heterocyclic compounds, which are well-known for their diverse biological activities and applications in drug development.

Quinoline derivatives have been extensively studied due to their potential as therapeutic agents. The structure of this compound features a quinoline ring system with several substituents that contribute to its unique properties. The presence of a cyclopropyl group at position 1, a fluorine atom at position 6, and an aminoethylamino group at position 7 introduces steric and electronic effects that can influence its bioavailability, stability, and interaction with biological targets.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have developed novel methodologies to construct the quinoline core and introduce the desired substituents with high precision. For instance, the use of catalytic asymmetric synthesis has allowed for the construction of the chiral centers present in the molecule, ensuring optimal stereochemical control.

The biological activity of this compound has been a focal point of recent studies. Preclinical data suggest that it exhibits potent antimicrobial activity, particularly against multidrug-resistant bacterial strains. Additionally, its ability to modulate cellular signaling pathways makes it a promising candidate for the treatment of chronic inflammatory diseases and certain types of cancer.

In terms of pharmacokinetics, this compound demonstrates favorable absorption profiles in preclinical models. Its lipophilic nature enhances its ability to cross biological membranes, while the presence of polar groups ensures adequate solubility in aqueous environments. These properties are critical for achieving effective drug delivery and therapeutic efficacy.

The development of this compound has also been supported by advanced computational techniques. Molecular docking studies have provided insights into its binding modes with target proteins, while pharmacophore modeling has helped identify key structural features responsible for its bioactivity. These computational tools have significantly accelerated the drug discovery process and improved our understanding of this compound's mechanism of action.

Despite its promising potential, further research is required to fully elucidate the safety profile and long-term effects of this compound. Ongoing clinical trials are evaluating its tolerability and efficacy in human subjects, with initial results showing minimal adverse effects at therapeutic doses.

In conclusion, 3-quinolinecarboxylic acid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with innovative synthetic methods and promising biological activity, positions it as a strong candidate for future therapeutic applications. As research continues to unfold, this compound may pave the way for novel treatments in various disease areas.

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